4-[(3-Methoxybenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and a pyrazolopyrazine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the naphthyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a naphthyl boronic acid is coupled with a halogenated pyrazolopyrazine intermediate in the presence of a palladium catalyst.
Attachment of the methoxyphenylmethylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenylmethylsulfanyl halide reacts with the pyrazolopyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazolopyrazines depending on the nucleophile used.
Scientific Research Applications
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(PHENYL)PYRAZOLO[1,5-A]PYRAZINE: Similar structure but with a phenyl group instead of a naphthyl group.
4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRAZINE: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
The uniqueness of 4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group may enhance its binding affinity to certain molecular targets, while the methoxyphenylmethylsulfanyl group may influence its solubility and reactivity.
Properties
Molecular Formula |
C24H19N3OS |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C24H19N3OS/c1-28-19-9-4-6-17(14-19)16-29-24-23-15-22(26-27(23)13-12-25-24)21-11-5-8-18-7-2-3-10-20(18)21/h2-15H,16H2,1H3 |
InChI Key |
HSTMBEKVZHLMBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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